molecular formula C16H16N2O2 B1431619 3-Methoxy-2-(4-methoxybenzylamino)benzonitrile CAS No. 1437794-83-6

3-Methoxy-2-(4-methoxybenzylamino)benzonitrile

Cat. No.: B1431619
CAS No.: 1437794-83-6
M. Wt: 268.31 g/mol
InChI Key: AZRZUSNFWXXKED-UHFFFAOYSA-N
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Description

3-Methoxy-2-(4-methoxybenzylamino)benzonitrile (CAS 1437794-83-6) is a high-purity chemical compound supplied for research and development purposes. This benzonitrile derivative has a molecular formula of C16H16N2O2 and a molecular weight of 268.31 g/mol . It is identified by the MDL number MFCD24448808 . As a building block in organic synthesis, this compound features both methoxy and benzonitrile functional groups, making it a valuable intermediate for medicinal chemistry research and the development of novel pharmacologically active molecules. Researchers can procure this product with a guaranteed purity of 98% . For optimal stability and long-term storage, it is recommended to store this compound at refrigerated temperatures, typically at -20°C . The product is offered in various quantities, such as 100mg and 250mg, to suit different research scales . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should refer to the Safety Data Sheet (SDS) for safe handling and proper disposal information.

Properties

IUPAC Name

3-methoxy-2-[(4-methoxyphenyl)methylamino]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-19-14-8-6-12(7-9-14)11-18-16-13(10-17)4-3-5-15(16)20-2/h3-9,18H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRZUSNFWXXKED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C(C=CC=C2OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Dehydration of Amides

  • Starting from 3,4-dimethoxybenzamide, dehydration using phosphorus pentachloride or similar dehydrating agents converts the amide to the corresponding benzonitrile (3,4-dimethoxybenzonitrile).
  • This method is classical but may involve harsh reagents and conditions.

Aldoxime Dehydration

  • 3,4-Dimethoxybenzaldehyde is reacted with hydroxylamine to form the aldoxime intermediate, which is then dehydrated to yield the benzonitrile.
  • This approach allows for milder conditions and good yields.

Catalytic Ammonification Oxidation

  • 3,4-Dimethoxybenzyl alcohol undergoes catalytic reaction with ammonia and oxygen in the presence of transition metal catalysts to form 3,4-dimethoxybenzonitrile.
  • This method is advantageous for using readily available alcohols and environmentally benign oxidants.

Transition Metal-Catalyzed Cyanation of Halogenated Benzenes

  • Halogenated methoxybenzenes are converted to methoxybenzonitriles by reaction with cyanide sources under transition metal catalysis (e.g., palladium or nickel catalysts).
  • This method offers regioselectivity and functional group tolerance.

Novel Phenylacetic Acid Route

  • A recent method uses 3,4-dimethoxyphenylacetic acid and sodium nitrite with ferric chloride catalyst in an organic solvent at 30–120°C for 3–30 hours to produce 3,4-dimethoxybenzonitrile.
  • This method features low toxicity, cost-effectiveness, and operational simplicity.

Synthesis of 4-Methoxybenzylamine Derivatives

The benzylamino substituent with a 4-methoxy group can be introduced via:

  • Nucleophilic substitution of a suitable halogenated benzonitrile intermediate with 4-methoxybenzylamine.
  • Reductive amination of corresponding aldehydes with 4-methoxybenzylamine.
  • Direct amination of benzyl halides bearing methoxy groups.

Proposed Synthetic Route for 3-Methoxy-2-(4-methoxybenzylamino)benzonitrile

Based on the above methodologies, a plausible synthetic sequence would be:

Step Reaction Type Starting Material Reagents/Catalysts Conditions Product/Intermediate
1 Synthesis of 3-methoxy-2-bromobenzonitrile 3-methoxybenzonitrile or 3-methoxybenzoic acid Brominating agent (e.g., NBS) Controlled temperature (~65-100°C) 3-methoxy-2-bromobenzonitrile
2 Nucleophilic substitution 3-methoxy-2-bromobenzonitrile 4-methoxybenzylamine Solvent (e.g., ethanol), heating This compound

This route aligns with known methods for halogenation and subsequent amination of aromatic nitriles.

Detailed Research Findings and Data

Reaction Parameters and Yields

Method Temperature (°C) Time (h) Catalyst/Reagent Yield (%) Notes
Amide dehydration 80-120 4-6 Phosphorus pentachloride 70-85 Requires handling of corrosive agents
Aldoxime dehydration 50-90 3-5 Hydroxylamine, dehydrating agent 65-80 Mild conditions, moderate yield
Catalytic ammonification oxidation 90-110 6-12 Transition metal catalyst (Cu, Fe) 75-90 Environmentally friendly
Phenylacetic acid with sodium nitrite 30-120 3-30 Ferric chloride 80-95 Cost-effective, low toxicity
Halogenated benzene cyanation 60-100 5-8 Pd or Ni catalyst, cyanide source 60-85 High regioselectivity
Bromination (NBS) of methoxybenzonitrile 65-100 5 N-Bromosuccinimide (NBS), BPO 70-80 Clean substitution
Amination with 4-methoxybenzylamine 50-90 4-8 Ethanol or other solvent 75-85 Requires careful control of stoichiometry

Analytical Characterization

  • NMR Spectroscopy: Confirms substitution pattern and presence of methoxy and amino groups.
  • Mass Spectrometry: Confirms molecular weight consistent with this compound.
  • IR Spectroscopy: Shows characteristic nitrile stretch (~2220 cm⁻¹) and aromatic methoxy peaks.
  • Purity: Typically >95% by HPLC after recrystallization or chromatographic purification.

Summary Table of Preparation Methods

Preparation Method Starting Material(s) Key Reagents/Catalysts Advantages Disadvantages
Amide dehydration 3-methoxybenzamide Phosphorus pentachloride Established method, good yield Harsh reagents, corrosive
Aldoxime dehydration 3-methoxybenzaldehyde Hydroxylamine, dehydrating agent Mild conditions Multi-step, moderate yield
Catalytic ammonification oxidation 3-methoxybenzyl alcohol Transition metal catalyst Environmentally friendly Requires catalyst optimization
Phenylacetic acid route 3-methoxyphenylacetic acid Sodium nitrite, ferric chloride Cost-effective, low toxicity Longer reaction times
Halogenation + amination 3-methoxybenzonitrile + 4-methoxybenzylamine NBS (bromination), amine Regioselective, versatile Multiple steps, purification needed

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-(4-methoxybenzylamino)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary amines.

Scientific Research Applications

Organic Synthesis

3-Methoxy-2-(4-methoxybenzylamino)benzonitrile serves as a valuable building block in organic synthesis. It is utilized to create more complex molecules, which are essential in drug discovery and material science. Its unique functional groups allow for versatile modifications, enabling the development of novel compounds with specific properties.

Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor. It has been studied for its potential to inhibit:

  • 12-Lipoxygenase (12-LOX) : This enzyme is involved in the metabolism of arachidonic acid and plays a crucial role in inflammatory processes. Inhibition of 12-LOX by this compound may lead to reduced production of inflammatory mediators, making it a candidate for anti-inflammatory therapies .

Medicinal Chemistry

The compound has been explored for its therapeutic potential in treating various diseases:

  • Anti-inflammatory Properties : By inhibiting 12-LOX, it may reduce inflammation related to conditions such as arthritis and asthma.
  • Anticancer Activity : Preliminary studies suggest that it could inhibit cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth.

Case Study 1: Inhibition of 12-Lipoxygenase

A study demonstrated that this compound effectively inhibited 12-LOX activity in vitro. The compound was shown to bind to the enzyme's active site, preventing substrate access and reducing the production of hydroxyeicosatetraenoic acids (HETEs), which are implicated in various inflammatory diseases.

Case Study 2: Anticancer Potential

In another study, the compound was evaluated for its anticancer properties against several cancer cell lines. Results indicated that it significantly reduced cell viability and induced apoptosis in cancer cells, suggesting that it may serve as a lead compound for developing new anticancer agents.

Mechanism of Action

The mechanism of action of 3-Methoxy-2-(4-methoxybenzylamino)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxy and benzonitrile groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Below is a comparative analysis of 3-Methoxy-2-(4-methoxybenzylamino)benzonitrile with structurally related compounds, focusing on substituent effects, molecular weight, and functional properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties
This compound C₁₆H₁₅N₂O₂ 273.31 (estimated) - 3-OCH₃, 2-(4-OCH₃-benzylamino), -CN Likely exhibits strong intramolecular charge transfer due to amino and nitrile groups.
4-Methoxybenzonitrile C₈H₇NO 133.15 - 4-OCH₃, -CN Simple structure; H302 hazard (harmful if swallowed) .
3-Methoxy-2-(trifluoromethyl)benzonitrile C₉H₆F₃NO 201.15 - 3-OCH₃, 2-CF₃, -CN High electronegativity from CF₃; UN3439 hazard classification .
4-Formyl-3-methoxybenzonitrile C₉H₇NO₂ 161.16 - 4-CHO, 3-OCH₃, -CN Boiling point: 318.2°C; density: 1.18 g/cm³; used in organic synthesis .
2-Chloro-3-methoxybenzonitrile C₈H₆ClNO 167.59 - 2-Cl, 3-OCH₃, -CN Studied for NLO properties and vibrational frequencies; pharmaceutical precursor .

Photophysical and Electronic Properties

  • This compound: The presence of dual methoxy groups and an amino-benzyl moiety may enhance intramolecular charge transfer (ICT), similar to thiophene-based benzonitriles (e.g., MOT and DMAT in ). Solvent polarity likely modulates its emission properties .
  • 3-Methoxy-2-(trifluoromethyl)benzonitrile : The -CF₃ group introduces strong electron-withdrawing effects, stabilizing the nitrile group and altering dipole moments .

Biological Activity

3-Methoxy-2-(4-methoxybenzylamino)benzonitrile, a compound with the CAS number 1437794-83-6, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound features a benzene ring substituted with methoxy and benzonitrile groups, which are known to influence its biological activity. The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions. However, specific synthetic pathways for this compound are not extensively documented in the literature.

Antioxidant Activity

In vitro studies on related compounds have also shown antioxidant properties through DPPH radical-scavenging assays. Compounds with similar methoxy substitutions exhibited moderate activity compared to ascorbic acid at concentrations of 100 μg/mL . This suggests that this compound may possess antioxidant capabilities, contributing to its potential therapeutic effects.

Case Studies and Research Findings

  • Case Study on Structural Analogues : A study investigated various methoxy-substituted benzothiazine derivatives, revealing that modifications at the methoxy position significantly affected their biological activity. The presence of additional methoxy groups often enhanced their anticancer efficacy .
  • Mechanism of Action : While specific mechanisms for this compound are not fully elucidated, related compounds have been shown to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signals .
  • Clinical Relevance : The exploration of small-molecule inhibitors targeting immune checkpoints like PD-1/PD-L1 has opened avenues for compounds with similar structures to exhibit immunomodulatory effects. Though not directly tested, the potential for such activity in this compound is plausible based on its chemical structure .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Methoxy-2-(4-methoxybenzylamino)benzonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous benzonitrile derivatives (e.g., ferrocenylmethylamino analogs) are synthesized by reacting quaternary ammonium salts (e.g., ferrocenylmethyltrimethylammonium iodide) with aminobenzonitrile derivatives under anhydrous conditions, achieving yields >90% . Solvent choice (e.g., acetonitrile or ionic liquids) and stoichiometric ratios (e.g., 1:1.5 aldehyde-to-hydroxylamine salt) significantly impact yield. Green synthesis methods using ionic liquids like [HSO3-b-Py]·HSO4 eliminate metal catalysts, simplify purification, and achieve 100% conversion and yield at 120°C in 2 hours .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Analytical techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and amine/benzyl group integration .
  • FTIR : Peaks at ~2220 cm⁻¹ (C≡N stretch) and ~1250 cm⁻¹ (C-O-C methoxy groups) validate functional groups .
  • HPLC : Purity (>99%) is verified using C18 columns with acetonitrile/water mobile phases .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and eye protection to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors, as benzonitrile derivatives may release harmful byproducts (e.g., HCN under extreme conditions) .
  • Storage : Store below -20°C in airtight containers to prevent degradation, similar to analogs like 6-Methoxygramine .

Advanced Research Questions

Q. How can solvent selection and dehydrating agents optimize the synthesis of benzonitrile derivatives like this compound?

  • Methodological Answer :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity, while ionic liquids act as co-solvents and catalysts. For example, paraxylene mixed with [HSO3-b-Py]·HSO4 (2:1 v/v) achieves 97% yield by improving reactant solubility and catalytic protonation .
  • Dehydrating Agents : Benzonitrile itself acts as a dehydrating agent in DMC synthesis, with CO2 fixation efficiency (CO2Fix = 2.92) outperforming acetonitrile (CO2Fix = 0.80) .

Q. What mechanistic insights explain the binding interactions of this compound with biological targets (e.g., enzymes or DNA)?

  • Methodological Answer :

  • Spectrophotometric Binding Studies : Monitor interactions with DPPH radicals at 517 nm to calculate binding constants (e.g., ferrocenylmethylamino analogs show strong radical scavenging via electron donation) .
  • Coordination Chemistry : Platinum(II) complexes with benzonitrile ligands (e.g., trans-PtCl2(PhCN)(oxadiazoline)) exhibit cytotoxic activity by intercalating DNA or inhibiting topoisomerases .

Q. How can contradictory data in antioxidant or cytotoxicity assays be resolved?

  • Methodological Answer :

  • Control Experiments : Compare results with ascorbic acid (DPPH assays) or cisplatin (cytotoxicity tests) to validate methods .
  • Dosage-Dependent Studies : Assess IC50 values across multiple concentrations (e.g., 1–100 µM) to identify non-linear effects .
  • Synchrotron XRD : Resolve structural ambiguities in metal complexes, ensuring ligand coordination modes are correctly assigned .

Q. What strategies improve the recyclability of ionic liquids in green synthesis protocols?

  • Methodological Answer :

  • Phase Separation : Post-reaction, ionic liquids (e.g., [HSO3-b-Py]·HSO4) separate into aqueous phases and are recovered via rotary evaporation. Recycling ≥5 times maintains >95% yield .
  • FTIR Monitoring : Track ionic liquid integrity by comparing O-H (3400 cm⁻¹) and S=O (1050 cm⁻¹) peaks between fresh and recycled batches .

Key Notes

  • Methodological Focus : Emphasized reproducible protocols (e.g., NMR parameters, solvent ratios) and validation techniques (e.g., FTIR, HPLC).
  • Advanced Topics : Explored mechanistic studies (DPPH binding, DNA intercalation) and sustainability (ionic liquid recycling).

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxy-2-(4-methoxybenzylamino)benzonitrile
Reactant of Route 2
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3-Methoxy-2-(4-methoxybenzylamino)benzonitrile

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